dimethyl 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a methoxyphenyl group and two ester groups attached to the pyrazole ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxyphenylhydrazine with dimethyl acetylenedicarboxylate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Various substituted pyrazole derivatives depending on the reagent used.
Scientific Research Applications
Dimethyl 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the modifications made to the molecule.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate: Lacks the methoxy group, leading to different reactivity and properties.
Dimethyl 1-(4-chlorophenyl)-1H-pyrazole-3,4-dicarboxylate: Contains a chlorine atom instead of a methoxy group, affecting its chemical behavior.
Uniqueness
Dimethyl 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C14H14N2O5 |
---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
dimethyl 1-(4-methoxyphenyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C14H14N2O5/c1-19-10-6-4-9(5-7-10)16-8-11(13(17)20-2)12(15-16)14(18)21-3/h4-8H,1-3H3 |
InChI Key |
NDHFYKVCUGNOOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.